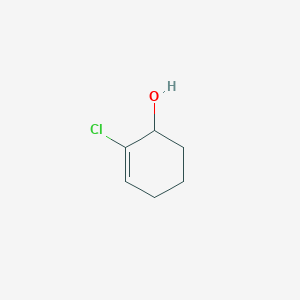

2-Cyclohexen-1-ol, 2-chloro-

Description

BenchChem offers high-quality 2-Cyclohexen-1-ol, 2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-ol, 2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6498-39-1 |

|---|---|

Molecular Formula |

C6H9ClO |

Molecular Weight |

132.59 g/mol |

IUPAC Name |

2-chlorocyclohex-2-en-1-ol |

InChI |

InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2 |

InChI Key |

PMRDVKJWSYTWMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(C1)O)Cl |

Origin of Product |

United States |

Significance of Halogenated Allylic Alcohols in Synthetic Methodologies

Halogenated allylic alcohols are a class of organic compounds that have garnered considerable attention in synthetic organic chemistry due to their inherent reactivity and synthetic versatility. thieme-connect.com The presence of both a hydroxyl group and a halogen atom on an allylic framework provides multiple reaction sites, allowing for a wide range of chemical transformations. These functionalities can be manipulated independently or in concert to construct complex molecular scaffolds.

Organohalo compounds, in general, are crucial synthetic intermediates, enabling a multitude of transformations in organic synthesis. thieme-connect.com The strategic placement of a halogen atom in an allylic alcohol, as seen in 2-Cyclohexen-1-ol (B1581600), 2-chloro-, opens up avenues for various reactions. For instance, these compounds can undergo nucleophilic substitution, where the halogen acts as a leaving group, or the alcohol can be oxidized to the corresponding α-halo-α,β-unsaturated ketone. acs.org Such ketones are valuable substrates for further synthetic manipulations, including conjugate additions and transition-metal-mediated coupling reactions. organic-chemistry.org

Furthermore, the development of efficient methods for the synthesis of halogenated compounds is an active area of research. thieme-connect.com Tandem oxidation/halogenation sequences, for example, allow for the direct conversion of aryl allylic alcohols into α-halo α,β-unsaturated ketones in a single step. acs.org This approach highlights the drive towards more efficient and atom-economical synthetic routes. The reactivity of these compounds is often influenced by the electronic nature of substituents, providing a handle for controlling the reaction outcome. organic-chemistry.org

An eco-friendly electrochemical method has also been developed for the halogenation/semi-pinacol rearrangement of allylic alcohols, producing β-halocarbonyls. rsc.org This highlights the increasing importance of developing sustainable synthetic methodologies.

Historical Context of 2 Cyclohexen 1 Ol Derivatives in Organic Synthesis

Derivatives of 2-cyclohexen-1-ol (B1581600) have a long-standing history in organic synthesis, serving as versatile precursors for a variety of more complex molecules. The parent compound, 2-cyclohexen-1-ol, can be synthesized through the reduction of 2-cyclohexen-1-one (B156087). orgsyn.org This ketone is a widely used building block in organic synthesis, known for its participation in reactions like Michael additions and Robinson annulations. wikipedia.org

The functionalization of the 2-cyclohexen-1-ol scaffold has been a subject of extensive research. For instance, methods for the stereoselective synthesis of substituted 2-cyclohexenol derivatives have been developed, underscoring the importance of controlling stereochemistry in organic synthesis. orgsyn.org The oxymercuration of 2-cyclohexenol and its derivatives has also been studied to understand the influence of solvent effects on the reaction outcome. acs.org

The introduction of a halogen, such as chlorine, at the 2-position of the cyclohexenol (B1201834) ring, as in 2-Cyclohexen-1-ol, 2-chloro-, adds another layer of synthetic utility. The synthesis of such chlorinated derivatives can be achieved through various methods, including the chlorination of 2-cyclohexen-1-ol. The resulting 2-chloro-2-cyclohexen-1-ol is a valuable intermediate that can be used in a range of chemical reactions. acs.orgacs.org

The development of optically active 2-cyclohexen-1-ol derivatives has also been a significant area of focus, with applications in the synthesis of perfumes and agricultural chemicals. google.com This demonstrates the broad applicability of this class of compounds in various fields of chemistry.

Scope and Research Objectives for 2 Cyclohexen 1 Ol, 2 Chloro

Direct Halogenation Approaches

Direct halogenation methods aim to introduce a chlorine atom into the 2-cyclohexen-1-ol scaffold in a single key step. These techniques often grapple with challenges of selectivity.

Allylic Chlorination Techniques

The synthesis of 2-chloro-2-cyclohexen-1-ol via direct chlorination of 2-cyclohexen-1-ol is complex due to the multiple reactive sites in the molecule. The hydroxyl group, the double bond, and the allylic C-4 position are all susceptible to reaction. The term "allylic chlorination" typically refers to the substitution of a hydrogen atom at a carbon adjacent to a double bond. However, the formation of the title compound requires chlorination at the vinylic C-2 position.

Reagents commonly used for chlorination reactions involving allylic alcohols include thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) . These reagents can react with the alcohol to form a chlorosulfite or phosphite (B83602) ester intermediate, which can then undergo an intramolecular SNi' reaction or an intermolecular SN2' reaction to introduce the chlorine at the C-2 position. Another possibility is the reaction with hydrogen chloride (HCl), which can protonate the alcohol, followed by the loss of water and attack by a chloride ion.

The mechanism of halogenation in allylic alkoxides has been studied, indicating complex pathways that can influence product distribution acs.orgacs.org. The nature of the transition state in such reactions can be influenced by polar effects, which dictate the reactivity and site of attack dss.go.th.

Table 1: Reagents for Direct Chlorination of 2-Cyclohexen-1-ol

| Reagent | Potential Reaction Pathway | Product(s) |

| Thionyl Chloride (SOCl₂) | SNi' or SN2' | 2-Chloro-2-cyclohexen-1-ol, 4-Chloro-2-cyclohexen-1-ol |

| Phosphorus Trichloride (PCl₃) | SN2' | 2-Chloro-2-cyclohexen-1-ol, 4-Chloro-2-cyclohexen-1-ol |

| Hydrogen Chloride (HCl) | SN1' or SN2' | 2-Chloro-2-cyclohexen-1-ol, 4-Chloro-2-cyclohexen-1-ol |

Note: The table reflects potential products, and the actual distribution depends heavily on reaction conditions.

Regioselectivity and Stereoselectivity in Chlorination Reactions

Achieving high regioselectivity in the direct chlorination of 2-cyclohexen-1-ol is a significant synthetic challenge. The primary competition is between the formation of the desired 2-chloro-2-cyclohexen-1-ol and the isomeric 4-chloro-2-cyclohexen-1-ol. The reaction outcome is highly dependent on the reagents, solvent, and temperature. For instance, reactions proceeding through an SN2' mechanism, where a nucleophile attacks the double bond, can lead to the 2-chloro product. In contrast, mechanisms that favor the formation of an allylic carbocation may lead to a mixture of products.

Stereoselectivity is another crucial aspect due to the presence of a stereocenter at the C-1 hydroxyl-bearing carbon. The introduction of the chlorine atom at C-2 creates a second stereocenter (if C-3 is unsubstituted, this is a chiral center in the context of the whole molecule). The approach of the chlorinating agent to the planar double bond can occur from the same face (syn) or the opposite face (anti) as the existing hydroxyl group, leading to the formation of diastereomers. The control of this stereochemical outcome is often difficult in direct chlorination reactions and may result in diastereomeric mixtures.

Synthesis via Functional Group Interconversions

Multi-step synthetic routes, which build the target molecule by transforming related precursors, often provide better control over selectivity and yield.

From 2-Cyclohexen-1-one (B156087) Derivatives

One of the most effective methods for synthesizing 2-chloro-2-cyclohexen-1-ol is through the reduction of 2-chloro-2-cyclohexen-1-one chemsynthesis.com. This two-step approach first involves the synthesis of the α-chloro enone, followed by a selective reduction of the ketone functionality.

The precursor, 2-chloro-2-cyclohexen-1-one, can be prepared from 2-cyclohexen-1-one through various chlorination methods, including reactions with chloromethylene iminium salts (Vilsmeier reagents) acs.orgacs.org. The subsequent reduction of the carbonyl group must be performed selectively to avoid reduction of the carbon-carbon double bond or cleavage of the carbon-chlorine bond. Chemoenzymatic methods have proven highly effective for this transformation. For example, a study on the synthesis of the analogous (S)-2-bromo-2-cyclohexen-1-ol utilized a carbonyl reductase-catalyzed reduction of 2-bromo-2-cyclohexen-1-one, achieving high yield (88%) and excellent enantiomeric excess (99.8%) qub.ac.uk. Similar enzymatic or chemoselective reducing agents, such as sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction), can be applied to the synthesis of 2-chloro-2-cyclohexen-1-ol.

Table 2: Example of Synthesis via 2-Cyclohexen-1-one Derivative

| Step | Starting Material | Reagent/Catalyst | Product | Yield | Reference |

| 1 | 2-Cyclohexen-1-one | Vilsmeier Reagent | 2-Chloro-2-cyclohexen-1-one | - | acs.orgacs.org |

| 2 | 2-Bromo-2-cyclohexen-1-one | CRED enzyme | (S)-2-Bromo-2-cyclohexen-1-ol | 88% | qub.ac.uk |

Note: The second entry is for the bromo-analogue but demonstrates the viability of the reductive approach.

From Cyclohexene Precursors

Cyclohexene serves as a readily available starting material for the synthesis of 2-chloro-2-cyclohexen-1-ol through a multi-step process. The initial step is typically the allylic oxidation of cyclohexene to produce either 2-cyclohexen-1-ol or 2-cyclohexen-1-one nih.govresearchgate.net.

Catalytic oxidation using air or other oxidants over various metal catalysts can yield a mixture of these products researchgate.net. For example, Co/Al₂O₃ catalysts have been shown to convert cyclohexene to 2-cyclohexen-1-one and 2-cyclohexen-1-ol with good selectivity under mild conditions researchgate.net. Once these intermediates are obtained, they can be converted to the final product using the methods described in sections 2.1 and 2.2.1, respectively.

Another route starting from cyclohexene involves the formation of a 6,6-dihalobicyclo[3.1.0]hexane intermediate. Heating this compound in dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of 2-halo-2-cyclohexenols in a high-yielding and mild process, as demonstrated for the synthesis of 2-bromo-2-cyclohexenol researchgate.net. A patented method also describes the preparation of 2-chloro-2-cyclohexene derivatives from cyclohexene vulcanchem.com.

Table 3: Catalytic Allylic Oxidation of Cyclohexene

| Catalyst | Oxidant | Solvent | Key Product(s) | Reference |

| Co/Al₂O₃ | Air | DMF | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | researchgate.net |

| PS–DA–Cu | O₂ | - | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | researchgate.net |

Conversion from Related Halogenated Cyclohexenols

The title compound can also be synthesized through the isomerization or functional group manipulation of other halogenated cyclohexenol (B1201834) isomers. For example, a halo-substituted-3-cyclohexen-1-ol can be converted to other isomers through various chemical transformations google.com. The hydrolysis of 3-chlorocyclohexene (B1361376) is a known route to 3-cyclohexen-1-ol, demonstrating the principle of interconverting halo-cycloalkenes and cycloalkenols . It is plausible that under specific conditions, an allylic rearrangement could be induced to convert an isomer like 4-chloro-2-cyclohexen-1-ol into the more thermodynamically stable 2-chloro-2-cyclohexen-1-ol, where the double bond is conjugated with the chlorine atom's lone pairs.

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol in the synthesis of 2-Cyclohexen-1-ol, 2-chloro- is paramount for its application in constructing more complex chiral molecules. Methodologies often focus on establishing the chiral centers through the use of chiral catalysts or by employing asymmetric reactions on prochiral substrates.

A common strategy to obtain enantiopure target molecules is to begin with or create enantiopure intermediates through chiral catalysis. For a molecule like 2-Cyclohexen-1-ol, 2-chloro-, a logical precursor is the chiral allylic alcohol, 2-cyclohexen-1-ol, or the corresponding ketone, 2-cyclohexen-1-one.

Several methods have been developed for the asymmetric synthesis of the parent compound, (R)-2-cyclohexen-1-ol, which can serve as a key enantiopure intermediate. These methods include the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides and the asymmetric hydrosilylation of 2-cyclohexen-1-one with a chiral catalyst followed by hydrolysis. researchgate.net For instance, α-pinene-based chiral lithium amides have been utilized for the catalytic enantioselective deprotonation of cyclohexene oxide, achieving high enantiomeric excess for (R)-2-cyclohexen-1-ol. researchgate.net

Another powerful approach is the kinetic resolution of racemic alcohols. Lipase-catalyzed enantioselective transesterification is a well-established method for preparing enantiomerically pure (R)-2-cyclohexen-1-ol. researchgate.net Similarly, racemic 2,4,4-trimethyl-2-cyclohexenyl acetate (B1210297) can be asymmetrically hydrolyzed with an esterase to yield highly optically pure (R)-(+)- and (S)-(-)-2,4,4-trimethyl-2-cyclohexen-1-ols. google.com These enzymatic methods provide access to key chiral building blocks under mild conditions.

The table below summarizes various catalytic approaches to synthesize the closely related chiral intermediate, (R)-Cyclohex-2-enol.

| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) |

| Enantioselective Deprotonation | Cyclohexene oxide | Chiral Lithium Amide | 80 | 78 |

| Asymmetric Hydrosilylation | 2-Cyclohexen-1-one | Chiral Zinc Catalyst | - | up to 95 |

| Lipase-Catalyzed Resolution | Racemic 2-cyclohexenyl acetate | Lipase | - | >99 |

This table presents data for the synthesis of the parent compound (R)-Cyclohex-2-enol, a potential precursor to the title compound. Data sourced from researchgate.net.

Direct asymmetric approaches to installing the chloro and hydroxyl groups onto a cyclohexene framework in a stereocontrolled manner represent a more efficient synthetic route. Asymmetric halofunctionalization reactions are a key strategy for this purpose. These reactions typically proceed through a cationic, three-membered ring intermediate known as a halonium ion. harvard.edu The challenge lies in controlling the stereochemical outcome of the nucleophilic attack that opens this ring.

Anion-binding catalysis has emerged as a promising strategy to control such transformations. Chiral catalysts, such as squaramides or phosphoric acids, can form a complex with the counter-anion of the cationic intermediate. This chiral complex then directs the incoming nucleophile (e.g., water) to one face of the molecule, thereby inducing enantioselectivity. harvard.edu While specific examples for the direct synthesis of 2-Cyclohexen-1-ol, 2-chloro- are not extensively documented, this mechanistic principle provides a clear pathway for its potential asymmetric synthesis from cyclohexene or 1,3-cyclohexadiene.

Key strategies for asymmetric synthesis include:

Catalytic Asymmetric Halofunctionalization: Utilizing a chiral catalyst to control the stereoselective opening of a chloronium ion intermediate formed from an alkene. harvard.edu

Sharpless Asymmetric Epoxidation: This method can be used to create a chiral epoxide from an allylic alcohol. researchgate.net Subsequent ring-opening with a chloride source could potentially yield the desired product with defined stereochemistry.

Enzymatic Reduction: The enantioselective reduction of a precursor like 2-chloro-2-cyclohexen-1-one using alcohol dehydrogenases from microorganisms can produce the chiral alcohol. scispace.com

Novel Synthetic Methodologies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methods. These principles are applicable to the synthesis of 2-Cyclohexen-1-ol, 2-chloro-.

Novel synthetic methodologies often involve transition metal catalysis. Palladium-catalyzed reactions, for example, offer mild and highly selective routes to functionalized cyclohexenes. A stereoselective 1,4-acetoxychlorination of 1,3-dienes using palladium catalysis allows for the preparation of 1,4-disubstituted 2-cyclohexenes with excellent control of stereochemistry. orgsyn.org This method produces cis-1-acetoxy-4-chloro-2-cyclohexene, a structural isomer of an esterified version of the target compound, highlighting the power of palladium catalysis to install chloro and oxygen functionalities stereoselectively. orgsyn.org

Green chemistry focuses on reducing the environmental impact of chemical processes. This involves using less hazardous materials, improving energy efficiency, and minimizing waste.

Key green chemistry approaches relevant to the synthesis include:

Use of Greener Oxidants: Traditional oxidation reactions often use stoichiometric amounts of hazardous heavy-metal reagents like chromium(VI). A greener alternative is the use of sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid, which acts as an effective and environmentally friendly oxidizing agent for converting alcohols to ketones. scribd.com This method generates non-hazardous byproducts like water and sodium chloride. scribd.com

Biocatalysis: Enzymes operate under mild conditions (pH, temperature, pressure) in aqueous media and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. The use of alcohol dehydrogenases for ketone reductions or lipases for kinetic resolutions are prime examples. researchgate.netscispace.com

Heterogeneous Catalysis: Using solid catalysts, such as zeolites, simplifies product purification and allows for catalyst recycling. For instance, Ti-Beta zeolites are highly active and selective catalysts for the epoxidation of 2-cyclohexen-1-one using hydrogen peroxide, a green oxidant. nankai.edu.cn

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. univpancasila.ac.id

The following table summarizes some green chemistry approaches and their advantages.

| Green Chemistry Approach | Example Application | Advantages | Source(s) |

| Green Oxidants | Oxidation of cyclohexanol (B46403) with sodium hypochlorite | Avoids toxic heavy metals; produces non-hazardous byproducts. | scribd.com |

| Biocatalysis | Enantioselective reduction of ketones with alcohol dehydrogenase | High selectivity; mild reaction conditions; aqueous solvent. | scispace.com |

| Heterogeneous Catalysis | Epoxidation of 2-cyclohexen-1-one with H₂O₂ over Ti-Beta zeolite | Catalyst is recyclable; clean oxidant (H₂O₂); reduces waste. | nankai.edu.cn |

| Microwave-Assisted Synthesis | Knoevenagel condensation | Drastically reduced reaction times; energy saving; high yields. | univpancasila.ac.id |

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

Nucleophilic substitution reactions involving 2-Cyclohexen-1-ol, 2-chloro- are complex, with outcomes influenced by steric and electronic factors. The presence of the allylic hydroxyl group and the chlorine atom on the double bond introduces multiple potential reaction pathways.

Mechanistic Studies of Halogen Exchange

Halogen exchange reactions in allylic systems like 2-Cyclohexen-1-ol, 2-chloro- can proceed through different mechanisms, primarily SN2' (bimolecular nucleophilic substitution with allylic rearrangement). wikipedia.org In this process, the nucleophile attacks the carbon atom of the double bond that is remote from the leaving group (the chlorine atom), causing a shift of the double bond and expulsion of the leaving group.

The rate of these reactions is typically second order, depending on the concentrations of both the substrate and the nucleophile. youtube.com For example, the reaction rate is proportional to the concentration of both the electrophile (e.g., 2-chlorobutane) and the nucleophile (e.g., hydroxide (B78521) ion). youtube.com The stereochemistry of the reaction is also a key consideration. S-N-2 reactions are characterized by an inversion of configuration at the reaction center. youtube.com

Investigation of Allylic Rearrangements

Allylic rearrangements are a common feature in the nucleophilic substitution of 2-Cyclohexen-1-ol, 2-chloro-. wikipedia.orglscollege.ac.in These rearrangements occur because the intermediate carbocation, formed under S-N-1 conditions, has multiple resonance structures, leading to a mixture of products. lscollege.ac.inchemeurope.com The attack of a nucleophile can occur at either electrophilic carbon of the allylic system.

For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide yields a mixture of 2-buten-1-ol and 3-buten-2-ol. lscollege.ac.in Similarly, in the substitution of 1-chloro-3-methyl-2-butene, the major product is the secondary alcohol, 2-methyl-3-buten-2-ol (B93329) (85%), while the primary alcohol, 3-methyl-2-buten-1-ol, is the minor product (15%). lscollege.ac.inchemeurope.com The regioselectivity of the attack is often influenced by the steric hindrance around the reaction centers. wikipedia.org

Electrophilic Addition Reactions of the Cyclohexene Double Bond

Studies on Stereochemical Outcomes

The stereochemistry of electrophilic addition to cyclohexene derivatives is a well-studied area. The addition of electrophiles can result in the formation of different stereoisomers, depending on the reaction conditions and the nature of the electrophile. Stereoisomers are molecules with the same connectivity but different arrangements of atoms in three-dimensional space. windows.net

For cyclic compounds, rotation around carbon-carbon single bonds is restricted, which can lead to geometrical isomerism. uou.ac.in For example, in 1-bromo-2-chlorocyclohexane, which has two chiral centers, four possible stereoisomers can be drawn. youtube.com The stereochemical outcome of reactions like the [2+2]-photocycloaddition of 2-cyclohexenones with olefins has been a subject of detailed investigation. nih.gov

Influence of the Chlorinated Hydroxyl Moiety on Reactivity

The chloro and hydroxyl groups on the 2-Cyclohexen-1-ol, 2-chloro- ring have a profound effect on the reactivity of the double bond. The hydroxyl group, being an activating group, can influence the regioselectivity and stereoselectivity of electrophilic attack. Conversely, the electron-withdrawing nature of the chlorine atom can deactivate the double bond towards electrophilic addition.

The hydroxyl group can also participate in the reaction, for instance, through chelation, which can affect the reactivity of nearby functional groups. uni.edu The interplay between the electronic effects of the substituents and the steric environment of the molecule dictates the final product distribution.

Oxidation and Reduction Pathways

The functional groups in 2-Cyclohexen-1-ol, 2-chloro- allow for a variety of oxidation and reduction reactions. The allylic alcohol can be oxidized to the corresponding ketone, 2-chloro-2-cyclohexen-1-one. chemsynthesis.comchemspider.com The double bond can be reduced to a single bond, yielding a saturated chlorohydrin.

Reduction of allylic compounds can sometimes be accompanied by rearrangement. For example, the reduction of an allylic phosphonium (B103445) salt with lithium aluminum hydride can lead to an allylic shift. chemeurope.com The oxidation of cyclohexene with certain reagents can lead to the formation of various oxygenated products. The presence of a hydroxyl group can sometimes interfere with oxidation reactions, for example, by initiating free radical reactions. rsc.org

Selective Oxidation to Carbonyl Derivatives

Currently, there is a lack of specific studies in the surveyed literature detailing the selective oxidation of 2-Cyclohexen-1-ol, 2-chloro- to its corresponding carbonyl derivatives, such as 2-chloro-2-cyclohexen-1-one. While the oxidation of the parent compound, 2-cyclohexen-1-ol, to 2-cyclohexen-1-one is a well-established transformation using various oxidizing agents, the influence of the C2-chloro substituent on the reaction outcome and selectivity for 2-Cyclohexen-1-ol, 2-chloro- has not been reported.

Reduction of the Double Bond and Hydroxyl Group

Cycloaddition and Pericyclic Reactions (e.g., Diels-Alder)

There is no specific information available in the searched literature regarding the participation of 2-Cyclohexen-1-ol, 2-chloro- in cycloaddition or pericyclic reactions such as the Diels-Alder reaction. The electronic effects of the chloro and hydroxyl groups would likely impact the dienophilic or dienic character of the molecule, but experimental studies to confirm and detail this reactivity are absent from the available resources.

Rearrangement Reactions and Isomerizations

Scientific literature detailing specific rearrangement or isomerization reactions of 2-Cyclohexen-1-ol, 2-chloro- is not available. While allylic alcohols and halides can undergo various rearrangements (e.g., acid-catalyzed or thermally induced), studies focusing on the specific rearrangement pathways of 2-Cyclohexen-1-ol, 2-chloro- have not been found. One study mentions 2-chloro-2-cyclohexen-1-ol in a broader discussion of chemical reactions but does not provide specific details on its rearrangement or isomerization. acs.org

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. doi.org By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be deduced.

The ¹H NMR spectrum of 2-Cyclohexen-1-ol (B1581600), 2-chloro- is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like chlorine and oxygen causing a downfield shift (to a higher ppm value).

A predicted ¹H NMR data table is presented below, with chemical shifts estimated based on the analysis of similar structures, such as 2-cyclohexen-1-ol and other chlorinated cyclohexene (B86901) derivatives. The protons are numbered according to the IUPAC nomenclature for the parent ring structure.

Predicted ¹H NMR Data for 2-Cyclohexen-1-ol, 2-chloro-

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1 (CH-OH) | ~4.2 - 4.4 | Broad Singlet or Multiplet | - | 1H |

| H3 (C=CH) | ~5.9 - 6.1 | Multiplet | J(H3-H4) ≈ 4-6 Hz | 1H |

| H4 (CH₂) | ~2.0 - 2.2 | Multiplet | - | 2H |

| H5 (CH₂) | ~1.7 - 1.9 | Multiplet | - | 2H |

| H6 (CH₂) | ~2.1 - 2.3 | Multiplet | - | 2H |

| OH | Variable (Broad Singlet) | Broad Singlet | - | 1H |

The proton at C1 (H1), being attached to the carbon bearing the hydroxyl group, is expected to appear as a multiplet in the region of 4.2-4.4 ppm. The vinylic proton at C3 will be deshielded by the double bond and is predicted to resonate around 5.9-6.1 ppm. The allylic protons at C6 and the other methylene (B1212753) protons at C4 and C5 would appear as complex multiplets in the upfield region of the spectrum. The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the attached functional groups.

Predicted ¹³C NMR Data for 2-Cyclohexen-1-ol, 2-chloro-

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~68 - 72 |

| C2 (C-Cl) | ~135 - 140 |

| C3 (C=CH) | ~128 - 132 |

| C4 (CH₂) | ~25 - 30 |

| C5 (CH₂) | ~18 - 23 |

| C6 (CH₂) | ~30 - 35 |

The carbon attached to the chlorine atom (C2) is expected to be significantly downfield due to the electronegativity of chlorine, likely in the 135-140 ppm range. The carbon bearing the hydroxyl group (C1) would appear around 68-72 ppm. The olefinic carbons, C2 and C3, will also be in the downfield region, with C2 being further downfield due to the attached chlorine. The aliphatic methylene carbons (C4, C5, C6) will resonate at higher field strengths.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For 2-Cyclohexen-1-ol, 2-chloro-, cross-peaks would be expected between H1 and the protons on C6, as well as between the vinylic proton H3 and the adjacent methylene protons at C4. This would help to trace the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the direct assignment of a proton's signal to its attached carbon's signal. For instance, the proton signal predicted around 4.2-4.4 ppm (H1) would correlate with the carbon signal around 68-72 ppm (C1).

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

For 2-Cyclohexen-1-ol, 2-chloro-, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₆H₉ClO). Due to the presence of chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope ([M]⁺) and a smaller peak for the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 ratio of intensities.

Predicted Key Fragments in the EI Mass Spectrum of 2-Cyclohexen-1-ol, 2-chloro-

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 132/134 | [C₆H₉ClO]⁺ | Molecular Ion (M⁺) |

| 114/116 | [C₆H₇Cl]⁺ | Loss of H₂O |

| 97 | [C₆H₉O]⁺ | Loss of Cl |

| 79 | [C₆H₇]⁺ | Loss of H₂O and Cl |

Common fragmentation pathways would likely include the loss of a water molecule (H₂O) from the molecular ion, the loss of a chlorine radical (Cl•), and a retro-Diels-Alder reaction of the cyclohexene ring.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI, primarily showing the protonated molecule [M+H]⁺ or other adducts. For 2-Cyclohexen-1-ol, 2-chloro-, an ESI-MS spectrum would be expected to show a prominent signal at m/z 133/135, corresponding to [C₆H₉ClO+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the ions, which can be used to determine the elemental composition of the molecule. For 2-Cyclohexen-1-ol, 2-chloro-, an HRMS measurement of the molecular ion would allow for the unambiguous confirmation of its chemical formula, C₆H₉ClO.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. By measuring the vibrations of bonds within the molecule, these methods provide a characteristic "fingerprint" of the compound.

For 2-Cyclohexen-1-ol, 2-chloro-, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the O-H, C=C, C-Cl, and C-O functional groups. The hydroxyl group (O-H) typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum due to hydrogen bonding. The C=C stretching vibration of the cyclohexene ring would appear around 1640-1680 cm⁻¹. The presence of the chlorine atom attached to the double bond (a vinylic chloride) would result in a C-Cl stretching vibration, which is typically found in the 850-550 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would be observed in the 1000-1260 cm⁻¹ range.

Table 1: Expected Infrared (IR) and Raman Spectral Data for 2-Cyclohexen-1-ol, 2-chloro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C=C | Stretching | 1640-1680 |

| C-H (alkene) | Stretching | 3010-3100 |

| C-H (alkane) | Stretching | 2850-2960 |

| C-O | Stretching | 1000-1260 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and determining the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the analysis of organic compounds like 2-Cyclohexen-1-ol, 2-chloro-.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of 2-Cyclohexen-1-ol, 2-chloro-, GC can be used to determine its purity and to separate it from reactants, byproducts, and solvents from a reaction mixture. The choice of the stationary phase in the GC column is critical for achieving good separation. A polar stationary phase would be suitable for this analyte due to the presence of the polar hydroxyl group.

The retention time of 2-Cyclohexen-1-ol, 2-chloro- in a GC system is dependent on several factors, including the column temperature, the carrier gas flow rate, and the type of stationary phase used. For example, in a study analyzing similar chlorinated hydrocarbons, a non-polar DB-5 column was used with a temperature program to achieve separation. For 2-Cyclohexen-1-ol, 2-chloro-, a polar column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, would likely provide better peak shape and resolution.

Coupling a gas chromatograph to a mass spectrometer (GC-MS) would provide an even more powerful analytical tool. This combination allows for the separation of the components by GC, followed by the identification of each component based on its mass spectrum. The mass spectrum of 2-Cyclohexen-1-ol, 2-chloro- would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and a water molecule.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile separation technique that is well-suited for the analysis of a wide range of organic compounds, including those that are not volatile or are thermally unstable. For the analysis of 2-Cyclohexen-1-ol, 2-chloro-, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation in reversed-phase HPLC is based on the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. More polar compounds will have a shorter retention time, while less polar compounds will be retained longer on the column. The presence of both a polar hydroxyl group and a less polar chlorinated cyclohexene ring in 2-Cyclohexen-1-ol, 2-chloro- makes its retention behavior sensitive to the composition of the mobile phase. A UV detector is commonly used in HPLC, and the C=C double bond in the cyclohexene ring would allow for detection at a suitable wavelength, typically around 200-220 nm.

X-ray Crystallography for Solid-State Structure Determination

To date, a published crystal structure of 2-Cyclohexen-1-ol, 2-chloro- has not been found in the searched scientific literature. However, if a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal the exact stereochemical relationship between the hydroxyl group and the chlorine atom (i.e., whether they are cis or trans to each other) and the conformation of the cyclohexene ring. This information is invaluable for understanding the molecule's reactivity and its interactions with other molecules.

Advanced Spectroscopic Methods for Mechanistic Intermediates and Reaction Monitoring

The study of reaction mechanisms often requires the use of advanced spectroscopic techniques that can detect and characterize transient intermediates and monitor the progress of a reaction in real-time. For reactions involving 2-Cyclohexen-1-ol, 2-chloro-, methods such as in-situ IR spectroscopy and stopped-flow kinetics coupled with UV-Vis spectroscopy could be employed.

For example, in-situ IR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time, providing kinetic information about the reaction. This technique could be particularly useful for studying reactions of the hydroxyl or alkene functional groups of 2-Cyclohexen-1-ol, 2-chloro-.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are also powerful tools for elucidating the structure of reaction products and for studying reaction mechanisms. While not strictly for monitoring in real-time in the same way as in-situ IR, these methods can provide detailed structural information on samples taken at different time points during a reaction.

Table 2: Summary of Analytical Techniques for 2-Cyclohexen-1-ol, 2-chloro-

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups (O-H, C=C, C-Cl, C-O) |

| Raman Spectroscopy | Complementary vibrational information to IR |

| Gas Chromatography (GC) | Purity assessment, separation from volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of non-volatile components |

| X-ray Crystallography | Definitive 3D structure, stereochemistry, and conformation |

Computational Chemistry and Theoretical Studies on 2 Cyclohexen 1 Ol, 2 Chloro

Conformational Analysis and Energy Minima Determination

The cyclohexene (B86901) ring in 2-Cyclohexen-1-ol (B1581600), 2-chloro- is not planar and exists in various conformations. The presence of the double bond forces four of the ring's carbon atoms (C1, C2, C3, and C6) to lie in a plane, while the other two (C4 and C5) are puckered out of this plane. This leads to several possible conformers, primarily variations of the half-chair (or twist) and boat forms.

Theoretical calculations are essential for identifying the geometries of these conformers and determining their relative stabilities. By employing methods such as Density Functional Theory (DFT) or ab initio calculations, a potential energy surface (PES) can be mapped out by systematically changing key dihedral angles within the molecule. This process allows for the location of stationary points, which correspond to energy minima (stable conformers) and saddle points (transition states between conformers).

For 2-Cyclohexen-1-ol, 2-chloro-, the primary conformational flexibility arises from the ring pucker and the orientation of the hydroxyl (-OH) and chloro (-Cl) substituents. These substituents can occupy positions that are pseudo-axial (projecting above or below the approximate plane of the ring) or pseudo-equatorial (projecting outwards from the ring). The relative energies of these conformers are determined by a balance of several factors, including:

Steric Strain : Repulsive interactions between bulky groups. A conformation that places the -OH and -Cl groups in pseudo-equatorial positions is generally favored to minimize steric hindrance.

Torsional Strain : Strain arising from eclipsing bonds. The half-chair conformation typically minimizes this strain compared to the boat form.

Intramolecular Interactions : Potential hydrogen bonding between the hydroxyl hydrogen and the chlorine atom or the pi-system of the double bond can stabilize certain conformations. mdpi.com

Computational studies on analogous systems, such as 2-chlorocyclohexanone and other disubstituted cyclohexanes, have shown that the energy differences between conformers can be significant, dictating the predominant shape of the molecule at equilibrium. acs.orglibretexts.orglibretexts.org The most stable conformer, or global energy minimum, represents the most populated structure under thermal equilibrium.

Table 1: Key Factors Influencing Conformational Stability

| Interaction Type | Favored Orientation | Rationale |

|---|---|---|

| Steric Hindrance | Pseudo-equatorial | Minimizes 1,3-diaxial-like interactions and steric clash between substituents. |

| Torsional Strain | Staggered Dihedrals | The half-chair conformation allows for more staggered C-C bonds compared to the boat. |

| Intramolecular H-Bonding | Specific Orientations | A pseudo-axial -OH may interact with the pseudo-axial -Cl or the C=C pi-cloud, potentially stabilizing an otherwise less-favored conformer. |

Electronic Structure and Bonding Analysis

Theoretical methods are used to analyze the distribution of electrons within the 2-Cyclohexen-1-ol, 2-chloro- molecule, which is fundamental to understanding its bonding, polarity, and reactivity. Quantum chemical calculations can determine molecular orbitals (MOs), electron density distribution, and various bond properties.

The key features of its electronic structure include:

Pi-system : The C=C double bond forms a region of high electron density (a π-system).

Polar Covalent Bonds : The electronegative chlorine and oxygen atoms create significant polarity in the C-Cl and C-O bonds, respectively. This leads to partial negative charges (δ-) on the Cl and O atoms and partial positive charges (δ+) on the carbon atoms they are bonded to.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important.

HOMO : Typically associated with the π-electrons of the C=C double bond and the lone pairs on the oxygen and chlorine atoms. This orbital is the primary site for electrophilic attack.

LUMO : Generally a π* antibonding orbital associated with the C=C double bond or a σ* antibonding orbital of the C-Cl bond. It represents the most likely site for nucleophilic attack.

Computational tools like Natural Bond Orbital (NBO) analysis can further quantify the nature of bonding, providing information on hybridization, bond orders, and charge distribution. This analysis helps to rationalize the molecule's geometry and the influence of the chloro and hydroxyl groups on the cyclohexene ring.

Table 2: Computed Properties for 2-Cyclohexen-1-ol, 2-chloro-

| Property | Value | Method of Computation |

|---|---|---|

| Molecular Formula | C₆H₉ClO | PubChem |

| Molecular Weight | 132.59 g/mol | PubChem 2.1 |

| Monoisotopic Mass | 132.0341926 Da | PubChem 2.1 |

| Topological Polar Surface Area | 20.2 Ų | Cactvs 3.4.6.11 |

| XLogP3 | 1.3 | XLogP3 3.0 |

This data is based on computational predictions available in public databases. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is invaluable for modeling chemical reactions involving 2-Cyclohexen-1-ol, 2-chloro-, allowing for the exploration of reaction mechanisms, determination of activation energies, and characterization of elusive transition states.

A plausible reaction for this molecule is the elimination of hydrogen chloride (HCl) to form a cyclohexadienol derivative. Reaction pathway modeling for such a process would involve:

Identifying Reactants and Products : Defining the starting geometry of 2-Cyclohexen-1-ol, 2-chloro- and the expected product(s).

Locating the Transition State (TS) : The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Algorithms are used to search for this structure, which connects the reactant and product.

Calculating Activation Energy (Ea) : The energy difference between the transition state and the reactants determines the activation energy, a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation confirms that the identified transition state correctly connects the desired reactants and products.

Studies on the elimination of HCl from similar chloroalkanes demonstrate that these reactions can be modeled effectively using ab initio and RRKM (Rice–Ramsperger–Kassel–Marcus) theory. scispace.com Such models provide insights into reaction kinetics and the influence of molecular structure on reactivity. For 2-Cyclohexen-1-ol, 2-chloro-, theoretical modeling could elucidate whether the elimination is a concerted (E2-type) or stepwise (E1-type) process and how the stereochemistry of the starting material influences the reaction outcome.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy : Theoretical frequency calculations are commonly performed to predict the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes (stretching, bending, etc.). For 2-Cyclohexen-1-ol, 2-chloro-, calculations would predict characteristic frequencies for the O-H stretch, C=C stretch, C-Cl stretch, and C-O stretch, among others. Comparing these predicted spectra with experimental IR spectra of the compound or related molecules like 2-Cyclohexen-1-ol helps in assigning the observed absorption bands to specific molecular motions. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These predictions are highly sensitive to the molecular conformation, making them useful for distinguishing between different isomers or conformers.

Mass Spectrometry : While direct prediction of a full mass spectrum is complex, computational chemistry can help rationalize fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). nist.gov By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways.

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=C | Stretching | 1620 - 1680 |

| C-O | Stretching | 1050 - 1150 |

| C-Cl | Stretching | 600 - 800 |

These are general ranges; specific values for 2-Cyclohexen-1-ol, 2-chloro- would be determined via calculation.

Quantum Chemical Calculations of Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts that describe and predict molecular reactivity. mdpi.com These "reactivity descriptors" are derived from how the energy of the system changes with a change in the number of electrons.

Key reactivity descriptors that can be calculated for 2-Cyclohexen-1-ol, 2-chloro- include:

Chemical Potential (μ) : Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Fukui Functions (f(r)) : These functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, the site with the largest value of f⁺(r) is the most likely site for a nucleophilic attack.

These descriptors provide a quantitative basis for understanding the molecule's reactivity. For 2-Cyclohexen-1-ol, 2-chloro-, such calculations could predict that the carbon of the C-Cl bond and the carbons of the C=C double bond are the most reactive sites, guiding the understanding of its chemical behavior in various reactions.

Table 4: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | E(N-1) - E(N) ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | E(N) - E(N+1) ≈ -E(LUMO) | Energy released when an electron is added. |

| Chemical Potential (μ) | -(I + A) / 2 | "Escaping tendency" of electrons; directs charge transfer. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer; related to stability. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

E(N) is the total energy of the N-electron system.

Applications of 2 Cyclohexen 1 Ol, 2 Chloro in Organic Synthesis and Materials Science

As a Building Block in Complex Molecule Synthesis

The utility of 2-Cyclohexen-1-ol (B1581600), 2-chloro- as a foundational element in the synthesis of more complex molecules is an area of scientific interest. Chloro-substituted cyclohexenol (B1201834) derivatives are recognized as valuable intermediates, providing a scaffold upon which chemists can build intricate structures through sequential reactions. evitachem.com The presence of the chlorine atom and the hydroxyl group on the cyclohexene (B86901) ring allows for a range of chemical transformations, making it a versatile precursor.

Precursor to Chiral Compounds and Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development. Allylic alcohols are widely regarded as valuable chiral building blocks. acs.org While specific research detailing the use of 2-Cyclohexen-1-ol, 2-chloro- for the synthesis of chiral compounds is not extensively documented in publicly available literature, its structural motif is analogous to other cyclohexenols that are well-established as precursors in asymmetric synthesis. For instance, related compounds like optically active 2,4,4-trimethyl-2-cyclohexen-1-ol are synthesized for use as intermediates in the production of perfumes and agricultural chemicals. scripps.edu The potential for enzymatic resolution or asymmetric synthesis to produce enantiomerically pure forms of 2-Cyclohexen-1-ol, 2-chloro- suggests its viability as a starting material for complex chiral molecules, although this remains a specialized area of research.

Role in Annulation Procedures and Ring Expansion Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are powerful tools in organic synthesis. scripps.edu Similarly, ring expansion reactions allow for the creation of larger, often more complex, cyclic systems. While there are established methods for ring expansion, such as those used to convert 1-indanones into 2-halo-1-naphthols, specific applications of 2-Cyclohexen-1-ol, 2-chloro- in these procedures are not widely reported. acs.org

One study noted the formation of 2-chloro-2-cyclohexen-1-ol during the electrophilic attack on certain 1,1-dihalocyclopropanes, a process that inserts a carbon atom between the double-bonded atoms of an alkene. guidechem.com However, this describes the formation of the compound rather than its subsequent use in a ring-forming reaction. The potential for the vinyl chloride and alcohol functionalities to participate in intramolecular cyclizations or rearrangements that lead to new ring systems remains a topic for further exploration.

Role in New Reaction Development and Methodology Studies

The study of unexpected reaction pathways and byproducts is crucial for the development of new synthetic methods. The formation of allylic alcohols like 2-chloro-3-methyl-2-cyclohexen-1-ol has been observed as a significant byproduct in the Vilsmeier-Haack reaction of certain 2-alkyl-2-cyclohexen-1-ones. acs.orgrsc.org The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich compounds.

In the case of 2-alkyl-2-cyclohexen-1-ones, the reaction with a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like DMF) can lead to the expected chloroformylation and subsequent formation of a dihydrobenzaldehyde. However, the formation of the chlorinated allylic alcohol represents a competing reaction pathway. This discovery is important for understanding the mechanism of the Vilsmeier reaction and for optimizing conditions to favor the desired product. The study of such alternative pathways contributes to a deeper understanding of reaction mechanisms and the development of more selective and efficient synthetic methodologies.

Table 1: Vilsmeier-Haack Reaction of 2-Alkyl-2-cyclohexen-1-ones

| Starting Material | Reagent | Major Product | Byproduct | Reference |

|---|

Potential for Polymer Chemistry and Material Science Applications

The incorporation of functionalized cyclic monomers into polymers can impart unique thermal, mechanical, and optical properties to the resulting materials. While the parent compound, 2-cyclohexen-1-ol, and its derivatives are used as precursors for polymers, the specific application of 2-Cyclohexen-1-ol, 2-chloro- in this field is not documented in the available literature. Research in this area often focuses on polymer-anchored catalysts for reactions like the oxidation of cyclohexene, rather than the use of chlorinated cyclohexenols as monomers. The bifunctionality of 2-Cyclohexen-1-ol, 2-chloro- presents theoretical potential for its use as a cross-linking agent or as a monomer in polymerization, but this remains a hypothetical application awaiting investigation.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research should focus on developing more efficient and environmentally benign methods for the synthesis of 2-Cyclohexen-1-ol (B1581600), 2-chloro-.

Current synthetic approaches may rely on traditional methods that can be improved in terms of atom economy, energy consumption, and waste generation. For instance, the synthesis of related halo-substituted allylic alcohols often involves multi-step procedures with stoichiometric reagents. Future research could explore catalytic methods that minimize waste and improve efficiency. One promising avenue is the development of direct chlorination-hydroxylation of cyclohexene (B86901) or related precursors using catalysts that can control regioselectivity to favor the formation of the desired 2-chloro-2-cyclohexen-1-ol isomer.

Furthermore, the principles of green chemistry, such as the use of renewable feedstocks and solvent-free reaction conditions, should be integrated into the development of new synthetic routes. royalsocietypublishing.org Research into enzymatic or chemo-enzymatic methods could also provide highly selective and sustainable pathways to this compound. mdpi.commdpi.com

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Halofunctionalization | High atom economy, reduced waste, potential for enantioselectivity. nih.gov | Development of novel catalysts (e.g., transition metal-based, organocatalysts) for the direct and selective chloro-hydroxylation of cyclohexene derivatives. |

| Biocatalytic Synthesis | High selectivity (enantio- and regio-), mild reaction conditions, use of renewable resources. mdpi.com | Screening and engineering of enzymes (e.g., halohydrin dehalogenases, lipases) for the synthesis of 2-chloro-2-cyclohexen-1-ol. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up procedures. acs.org | Exploration of mechanochemical or solid-state reaction conditions for the synthesis. |

Exploration of Novel Reactivity Patterns and Catalysis

The unique structural features of 2-Cyclohexen-1-ol, 2-chloro- suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and catalytic applications of this versatile building block.

The allylic alcohol functionality can be a site for various transformations, including oxidation, reduction, and substitution reactions. The presence of the adjacent chlorine atom on the double bond is expected to influence the reactivity of the allylic system. For instance, the electron-withdrawing nature of the chlorine atom could impact the acidity of the hydroxyl group and the susceptibility of the double bond to electrophilic attack. acs.org

Moreover, 2-Cyclohexen-1-ol, 2-chloro- could serve as a precursor to a range of other functionalized cyclohexene derivatives. The chlorine atom can potentially be displaced through various cross-coupling reactions, opening up avenues for the synthesis of more complex molecules. The development of catalytic systems that can selectively activate and transform either the alcohol or the vinyl chloride moiety would be a significant advancement. nih.gov

Table 2: Potential Reactivity and Catalytic Applications

| Reaction Type | Potential Products | Research Focus |

| Cross-Coupling Reactions | Arylated, alkylated, or aminated cyclohexenol (B1201834) derivatives. | Development of palladium, nickel, or copper-based catalysts for the selective coupling at the C-Cl bond. |

| Asymmetric Catalysis | Enantiomerically enriched cyclohexene derivatives. nih.govacs.org | Use of chiral catalysts to control the stereochemistry of reactions involving the allylic alcohol or subsequent transformations. |

| Ring-Opening/Rearrangement | Novel acyclic or rearranged cyclic structures. nih.gov | Investigation of reaction conditions (e.g., Lewis acids, transition metals) that promote skeletal rearrangements. |

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules, thereby guiding experimental research. birmingham.ac.ukolemiss.edu Future investigations should leverage advanced computational methods to build predictive models for the chemical behavior of 2-Cyclohexen-1-ol, 2-chloro-.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. rsc.orgnih.gov Such studies can provide insights into the relative stability of different isomers and conformers, which is crucial for understanding its reactivity.

Furthermore, computational models can be developed to predict the outcomes of various reactions. For example, modeling the transition states of potential reaction pathways can help in understanding the factors that control regioselectivity and stereoselectivity. chemrxiv.org Machine learning algorithms, trained on experimental and computational data, could be used to predict the reactivity of 2-Cyclohexen-1-ol, 2-chloro- under different conditions and with various reagents, accelerating the discovery of new reactions and applications. nih.govresearchgate.net

Table 3: Focus Areas for Computational Studies

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms. rsc.org | Understanding of bond energies, charge distribution, and transition state geometries to predict reactivity. |

| Molecular Dynamics (MD) Simulations | Study the behavior of the molecule in different solvent environments. | Insights into solvation effects on reactivity and conformational dynamics. |

| Machine Learning (ML) | Develop predictive models for reaction outcomes. chemrxiv.orgnih.gov | Rapid screening of reaction conditions and prediction of product yields and selectivities. |

Integration with Flow Chemistry and Automation Technologies

The adoption of flow chemistry and automation can significantly enhance the efficiency, safety, and scalability of chemical synthesis. softecks.inresearchgate.netrsc.orgsioc-journal.cnrsc.org Future research should explore the integration of these technologies for the synthesis and subsequent transformation of 2-Cyclohexen-1-ol, 2-chloro-.

Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, which is particularly advantageous for highly exothermic or fast reactions, such as many halogenation processes. softecks.inresearchgate.netrsc.orgsioc-journal.cnrsc.org The use of flow chemistry can enable better control over reaction parameters, leading to improved yields and selectivities. It can also allow for the safe handling of potentially hazardous reagents that might be used in the synthesis of this compound.

Automated synthesis platforms, coupled with real-time reaction monitoring, can accelerate the optimization of reaction conditions and the exploration of its reactivity. researchgate.net The development of automated workflows for the synthesis and derivatization of 2-Cyclohexen-1-ol, 2-chloro- would enable high-throughput screening of its potential applications in areas such as materials science and medicinal chemistry.

Table 4: Advantages of Integrating Flow Chemistry and Automation

| Technology | Key Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, improved process control, scalability. softecks.inresearchgate.netrsc.orgsioc-journal.cnrsc.org | Development of continuous flow processes for the synthesis and purification of 2-Cyclohexen-1-ol, 2-chloro-. |

| Automated Synthesis | High-throughput screening, rapid reaction optimization. researchgate.net | Design and implementation of automated platforms for the derivatization and application screening of the compound. |

| In-line Analytics | Real-time reaction monitoring and kinetic analysis. | Integration of spectroscopic techniques (e.g., IR, NMR) into flow reactors for process understanding and control. |

Q & A

Q. What are the common synthetic routes for 2-chloro-2-cyclohexen-1-ol, and what catalysts are typically employed?

The compound can be synthesized via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride (PdCl₂) as a catalyst in hexane . Alternative methods include chloroamidation reactions with nitriles in the presence of indium trichloride (InCl₃) in acetonitrile under 18-hour reflux at 25°C . Potassium carbonate (K₂CO₃) is often used as a base to neutralize byproducts, and sodium sulfite may be employed for post-reaction quenching .

Q. Which spectroscopic and analytical techniques are effective for characterizing 2-chloro-2-cyclohexen-1-ol?

Key techniques include:

- NMR spectroscopy for structural elucidation of the cyclohexenol backbone and chlorine substitution pattern.

- Gas chromatography-mass spectrometry (GC-MS) for purity assessment and fragmentation analysis .

- IR spectroscopy to identify hydroxyl (-OH) and C-Cl stretching vibrations, with reference data available from standardized databases .

Q. What are the typical reactivity patterns of 2-chloro-2-cyclohexen-1-ol in organic transformations?

The chlorine atom at the 2-position participates in nucleophilic substitution reactions, while the hydroxyl group enables esterification or oxidation. For example, it undergoes chloroamidation with nitriles via Lewis acid catalysis (e.g., InCl₃) to form β-chloroamide derivatives . The cyclohexene ring may also engage in Diels-Alder reactions under thermal or catalytic conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in the synthesis of 2-chloro-2-cyclohexen-1-ol?

Systematic optimization involves:

- Catalyst screening : PdCl₂ shows higher efficiency in hydrogenolysis compared to gold-based catalysts .

- Solvent effects : Acetonitrile enhances reaction rates in chloroamidation due to its polar aprotic nature, while hexane improves selectivity in hydrogenolysis by reducing side reactions .

- Temperature control : Maintaining 25°C during InCl₃-catalyzed reactions minimizes decomposition .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Discrepancies often arise from solvent polarity, catalyst loading, or impurities. A robust approach includes:

- Replicating experiments under standardized conditions (e.g., solvent purity, inert atmosphere).

- Using statistical tools like Design of Experiments (DoE) to isolate variables affecting yield .

- Cross-referencing with computational studies (e.g., DFT calculations) to validate mechanistic hypotheses .

Q. What computational methods are suitable for modeling the reactivity of 2-chloro-2-cyclohexen-1-ol?

- Density Functional Theory (DFT) : Predicts reaction pathways for substitution or ring-opening reactions.

- Quantitative Structure-Property Relationship (QSPR) models : Correlate substituent effects with physicochemical properties .

- Molecular dynamics simulations : Assess solvent interactions and transition-state stabilization .

Q. How does solvent choice influence the hydroxylation of 2-chloro-2-cyclohexen-1-ol?

Polar solvents like acetonitrile stabilize charged intermediates in hydroxylation, increasing reaction rates. In contrast, nonpolar solvents (e.g., hexane) favor radical-mediated pathways, as observed in cytochrome P-450 model reactions . Solvent dielectric constants should be matched to the desired mechanism.

Q. What safety protocols are critical when handling 2-chloro-2-cyclohexen-1-ol in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- Spill management : Absorb leaks with inert materials (e.g., silica gel) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.